(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula and a CAS number of 1217501-00-2. This compound is characterized by a phenyl ring that is substituted with a cyanocyclopropyl group and a boronic acid functional group. It is primarily utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are vital in constructing complex organic molecules .
(4-(1-Cyanocyclopropyl)phenyl)boronic acid falls under the category of boronic acids, which are organoboron compounds featuring a boron atom bonded to a hydroxyl group and an organic moiety. This compound is significant in medicinal chemistry and materials science due to its unique structural features that enhance its reactivity and application potential .
The synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid typically involves several key steps:
Industrial production may involve optimizing these synthetic routes for scalability, utilizing continuous flow reactors and high-throughput screening to enhance yield and efficiency.
The molecular structure of (4-(1-Cyanocyclopropyl)phenyl)boronic acid consists of:
Key structural data includes:
(4-(1-Cyanocyclopropyl)phenyl)boronic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-(1-Cyanocyclopropyl)phenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in various chemical reactions and biological assays. The boronic acid group can interact with enzymes and receptors, modulating their activity, which may lead to potential therapeutic effects in medicinal applications .
Relevant analyses indicate that (4-(1-Cyanocyclopropyl)phenyl)boronic acid has high gastrointestinal absorption but does not permeate the blood-brain barrier effectively .
(4-(1-Cyanocyclopropyl)phenyl)boronic acid has several significant applications:
(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted simultaneously with a boronic acid functional group (–B(OH)₂) and a 1-cyanocyclopropyl moiety at the para position. The IUPAC name B-[4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS Registry Number: 1217501-00-2) precisely defines its molecular architecture. This compound belongs to the broader class of arylboronic acids where the boron atom is directly bonded to an aromatic carbon [2] [9].
The molecular formula is C₁₀H₁₀BNO₂, with a calculated molecular weight of 187.01 g/mol. Its structural framework consists of a planar phenyl ring connected to a strained cyclopropane ring, which bears a strongly electron-withdrawing cyano group (–C≡N). The boronic acid group adopts either a trigonal planar configuration (neutral form) or tetrahedral geometry (anionic boronate form) depending on pH [3] [9]. Key structural identifiers include:
Table 1: Molecular Identifiers of (4-(1-Cyanocyclopropyl)phenyl)boronic Acid
Identifier Type | Value |
---|---|
CAS Registry Number | 1217501-00-2 |
Molecular Formula | C₁₀H₁₀BNO₂ |
Molecular Weight | 187.01 g/mol |
IUPAC Name | B-[4-(1-cyanocyclopropyl)phenyl]boronic acid |
SMILES | N#CC1(C2=CC=C(C=C2)B(O)O)CC1 |
InChIKey | NOICYZKSQYFZPX-UHFFFAOYSA-N |
Boronic acid chemistry originated in 1860 with Edward Frankland's synthesis of ethylboronic acid, marking the birth of organoboron chemistry. The development of phenylboronic acid derivatives accelerated following the discovery of the Suzuki-Miyaura cross-coupling reaction (1979), which revolutionized carbon-carbon bond formation in organic synthesis. This catalytic transformation leveraged arylboronic acids as key nucleophilic coupling partners [3] [5] [9].
The medicinal potential of boronic acids remained unexplored until the early 2000s, primarily due to unfounded toxicity concerns. A paradigm shift occurred with the FDA approval of bortezomib (Velcade®) in 2003—the first boronic acid-based proteasome inhibitor for multiple myeloma therapy. This breakthrough stimulated research into structurally complex boronic acids, including those with strained alicyclic substituents like the cyanocyclopropyl group [4]. The synthesis of (4-(1-cyanocyclopropyl)phenyl)boronic acid represents an innovation in this lineage, designed to exploit both the reactivity of the boronic acid group and the electronic influence of the nitrile function for advanced applications in medicinal chemistry and materials science [2] [4].
The 1-cyanocyclopropyl substituent imparts distinctive physicochemical properties that differentiate this compound from conventional phenylboronic acids:
Steric Constraints: The cyclopropane ring introduces substantial ring strain (∼27 kcal/mol) and geometric distortion. X-ray crystallographic analyses of related cyclopropyl-containing boronic acids reveal a characteristic dihedral angle of 40-60° between the phenyl ring and cyclopropane plane. This distortion influences molecular packing and reduces the energy barrier for boroxine formation (anhydride trimers) [7].
Hydrogen-Bonding Capability: The nitrile nitrogen acts as a hydrogen-bond acceptor, participating in supramolecular assemblies. Single-crystal studies of analogous ortho-substituted boronic acids demonstrate intermolecular C–H···N≡C interactions that stabilize crystalline lattices. This property enhances solid-state stability and influences solubility behavior in protic solvents [7].
Metabolic Resistance: Compared to linear alkyl chains, the cyclopropyl group confers enhanced metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes. This property is pharmacologically advantageous, though specific ADME data for this compound remains proprietary [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7